molecular formula C11H13FO3 B6333569 2-Fluoro-4-isopropoxybenzoic acid methyl ester CAS No. 1394933-49-3

2-Fluoro-4-isopropoxybenzoic acid methyl ester

Cat. No.: B6333569
CAS No.: 1394933-49-3
M. Wt: 212.22 g/mol
InChI Key: ZNWALYBMEHLXFO-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxybenzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with a fluorine atom at the ortho-position (C2) and an isopropoxy group at the para-position (C4). The methyl ester functional group (-COOCH₃) at the carboxylic acid position enhances its volatility and solubility in organic solvents. However, commercial availability is currently discontinued, as noted by CymitQuimica . Its SMILES structure, FC1=C(C(=O)OC)C=CC(=C1)OC(C)C, confirms the substitution pattern .

Properties

IUPAC Name

methyl 2-fluoro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWALYBMEHLXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2-Fluoro-4-isopropoxybenzoic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-4-isopropoxybenzoic acid and methanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Hydrolysis: 2-Fluoro-4-isopropoxybenzoic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Fluoro-4-isopropoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-4-isopropoxybenzoic acid methyl ester is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, leading to various biological effects. The isopropoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : Fluorinated benzoic esters are prioritized in medicinal chemistry for their bioavailability and target selectivity .
  • Natural vs. Synthetic Esters : Resin-derived esters (e.g., communic acid methyl ester ) exhibit structural complexity unmatched by synthetic analogs, limiting their utility outside specialized applications.
  • Discontinuation Factors : The target compound’s discontinuation may reflect industry shifts toward trifluoromethyl or bulkier substituents for enhanced bioactivity.

Biological Activity

2-Fluoro-4-isopropoxybenzoic acid methyl ester (CAS Number: 1394933-49-3) is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure, which includes a fluorine atom and an isopropoxy group. These features impart distinct steric and electronic properties, influencing its biological activity.

The compound's synthesis typically involves the esterification of 2-Fluoro-4-isopropoxybenzoic acid using methanol and an acid catalyst, such as sulfuric acid, under reflux conditions. Its reactivity includes hydrolysis, substitution reactions, and reduction processes, which can yield various derivatives useful in biological research and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The electronegativity of the fluorine atom can enhance the compound's binding affinity, while the isopropoxy group may increase lipophilicity, affecting its distribution and metabolism in biological systems.

Biological Activity Studies

Recent studies have explored the compound's potential in modulating enzyme activities and receptor interactions. For instance, it has been investigated for its effects on c-Myc–Max protein interactions, which are crucial in cancer biology. In electrophoretic mobility shift assays (EMSA), certain derivatives of related compounds demonstrated significant inhibitory activity against c-Myc–Max/DNA complexes, indicating that structural modifications can enhance biological efficacy .

Table 1: Inhibition of c-Myc–Max Protein Interaction

CompoundIC50 (µM)
4aa20.2 ± 1.3
4da11.6 ± 2.3
4ca43.0 ± 1.7
1543.8 ± 2.9
1623.8 ± 2.7
215.6 ± 0.7

This table illustrates the varying degrees of inhibition exhibited by compounds structurally similar to this compound, highlighting the importance of functional groups in determining biological activity .

Case Studies

  • Enzyme Interaction : In studies focusing on metabolic pathways, derivatives of this compound have been shown to interact with key metabolic enzymes, potentially influencing drug metabolism and efficacy.
  • Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents, this compound has been utilized in developing drugs targeting specific diseases, particularly in oncology.

Applications in Research

The compound is used across several research domains:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : Investigating enzyme-substrate interactions and metabolic pathways.
  • Medicine : Developing pharmaceutical compounds with potential therapeutic effects.
  • Industry : Producing specialty chemicals with tailored properties .

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